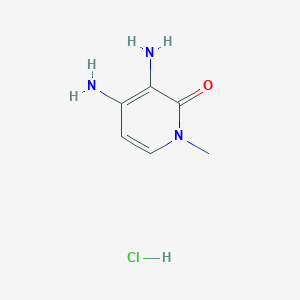
(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10N2O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol typically involves the reduction of a precursor compound, such as 3-nitrophenylacetone, followed by the introduction of the amino group. One common method involves the use of a reducing agent like sodium borohydride (NaBH4) in the presence of a suitable solvent, such as ethanol, to reduce the nitro group to an amino group. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol may involve more scalable and cost-effective methods. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C), can be employed to reduce the nitro group to an amino group. This method is advantageous due to its high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-(3-nitrophenyl)acetaldehyde.
Reduction: Formation of ®-2-Amino-2-(3-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitro group can participate in redox reactions, affecting cellular processes. The hydroxyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-(4-nitrophenyl)ethan-1-ol: A structural isomer with the nitro group in the para position.
2-Amino-2-(2-nitrophenyl)ethan-1-ol: Another structural isomer with the nitro group in the ortho position.
Uniqueness
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |
InChI-Schlüssel |
YSLPTGOAVRWPDS-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CO)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)







![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)



